4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile is a complex organic compound with the molecular formula C22H14ClN3S. This compound is characterized by the presence of a phthalazine ring, a chlorophenyl group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, with a focus on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)phthalazin-1(2H)-one: This compound shares a similar phthalazine core but differs in the substituents attached to the ring.
4-(4-Chlorophenyl)-1-phthalazinamine: Another related compound with a similar structure but different functional groups
Uniqueness
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phthalazine core, which is known for its diverse pharmacological properties, including anti-inflammatory and antitumor activities. The presence of a chlorophenyl group and a sulfanyl moiety enhances its reactivity and biological profile, making it a subject of interest in drug development.
The molecular formula for this compound is C16H14ClN2S, with a molecular weight of approximately 302.81 g/mol. The structure includes several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H14ClN2S |
Molecular Weight | 302.81 g/mol |
IUPAC Name | This compound |
InChI Key | [To be determined] |
Antitumor Activity
Research has indicated that compounds with phthalazine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of phthalazine can inhibit the growth of various cancer cell lines by affecting vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor growth and metastasis . The specific compound's interaction with these pathways remains an area of ongoing investigation.
Anti-inflammatory Properties
The sulfanyl group in the compound may contribute to its anti-inflammatory effects. Compounds containing sulfanyl moieties have been reported to modulate inflammatory responses by inhibiting certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties associated with phthalazine derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could make it a candidate for further research in antimicrobial therapy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in inflammatory and tumorigenic processes, leading to reduced inflammation and tumor growth .
Case Studies and Research Findings
Several studies have focused on the biological effects of phthalazine derivatives:
- Antiproliferative Activity : A study evaluated the antiproliferative activity of various phthalazine derivatives across multiple cancer cell lines. While some showed promising results, others did not exhibit significant activity against tested cancer types .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain phthalazine compounds could inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression .
- Antioxidant Properties : Research also assessed the antioxidant capabilities of related compounds, showing moderate activity against free radicals, which could further support their use in therapeutic contexts .
Properties
Molecular Formula |
C22H14ClN3S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14ClN3S/c23-18-11-9-17(10-12-18)21-19-3-1-2-4-20(19)22(26-25-21)27-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
InChI Key |
HOMKQJKKVZXFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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